2-[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol
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Overview
Description
2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol is a complex organic compound that features a piperidine ring, a benzyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of a piperidinone precursor, followed by alkylation with benzyl halides and subsequent amination with ethanolamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include catalytic hydrogenation, alkylation, and amination reactions under controlled conditions to ensure the desired stereochemistry and functional group placement .
Chemical Reactions Analysis
Types of Reactions
2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Benzylamine: Contains a benzyl group attached to an amine.
Ethanolamine: Features an ethanol moiety attached to an amine group.
Uniqueness
2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol is unique due to its combination of a piperidine ring, benzyl group, and ethanolamine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like piperidine, benzylamine, or ethanolamine .
Properties
IUPAC Name |
2-[[(3R)-1-benzylpiperidin-3-yl]-ethylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-2-18(11-12-19)16-9-6-10-17(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKVOFXLYJGGFP-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@@H]1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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